LC-MS/MS Method Validation with Diltiazem-d4 as Internal Standard in Human Plasma
In a validated stability-indicating UPLC-MS/MS method for Diltiazem and its metabolites (N-desmethyl diltiazem, desacetyl diltiazem) in human plasma, Diltiazem-d4 was employed as the internal standard . The MRM transition for Diltiazem-d4 was m/z 419.22 → 314.0, providing a mass shift of +4 Da relative to unlabeled Diltiazem (m/z 415.05 → 178.03), which ensures spectral separation . The method achieved linearity for Diltiazem over 0.93 to 250.10 ng/mL .
| Evidence Dimension | LC-MS/MS MRM Transition (m/z) |
|---|---|
| Target Compound Data | m/z 419.22 → 314.0 |
| Comparator Or Baseline | m/z 415.05 → 178.03 (unlabeled Diltiazem) |
| Quantified Difference | +4 Da mass shift |
| Conditions | UPLC-MS/MS, human plasma, multiple reaction monitoring (MRM) mode, positive electrospray ionization |
Why This Matters
The +4 Da mass shift between Diltiazem-d4 and unlabeled Diltiazem enables unambiguous spectral discrimination and accurate quantification, which is essential for regulatory-compliant bioanalytical methods.
- [1] Gupta, R. K., & Chaurasiya, A. (2020). Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-mass spectrometry for pharmacokinetic application. International Journal of Pharmaceutical Sciences and Research, 11(1), 121-129. View Source
